n-Arachidonoyl-3-hydroxy-gamma-aminobutyric acid

Vue d'ensemble

Description

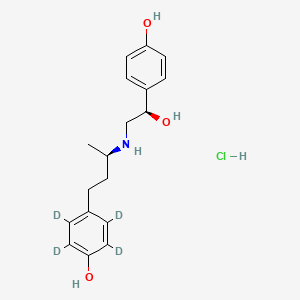

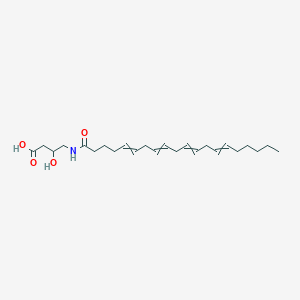

N-Arachidonoyl-3-hydroxy-gamma-aminobutyric acid (NAG-3H-ABA) is an arachidonoyl amino acid . It has been isolated and characterized from bovine brain . The glycine congener was further characterized and found to suppress formalin-induced pain in rats .

Synthesis Analysis

The synthesis of NAG-3H-ABA is not explicitly detailed in the available resources .Molecular Structure Analysis

The molecular formula of NAG-3H-ABA is C24H39NO4 . The formal name is 3-hydroxy-4-[[(5Z,8Z,11Z,14Z)-1-oxo-5,8,11,14-eicosatetraen-1-yl]amino]-butanoic acid .Chemical Reactions Analysis

The specific chemical reactions involving NAG-3H-ABA are not detailed in the available resources .Physical And Chemical Properties Analysis

NAG-3H-ABA has a molecular weight of 405.57 . It is supplied as a solution in methyl acetate . The solubility of NAG-3H-ABA is 20 mg/ml in DMF, 15 mg/ml in DMSO, and 30 mg/ml in Ethanol .Applications De Recherche Scientifique

Synthesis and Properties of Arachidonoyl Amino Acids

“n-Arachidonoyl-3-hydroxy-gamma-aminobutyric acid” is one of the derivatives of arachidonoyl amino acids. These derivatives, including those of glycine, phenylalanine, proline, valine, γ-aminobutyric acid (GABA), dihydroxyphenylalanine, tyrosine, tryptophan, and alanine, were synthesized to study the biological properties of acylamino acids .

Inhibition of Fatty Acid Amide Hydrolase

Among all the acylamino acids studied, AA-Gly showed the highest inhibitory activity toward fatty acid amide hydrolase from rat brain (IC 50 6.5 μM). AA-Phe, AA-Tyr, and AA-GABA exhibited a weak but detectable inhibitory effect (IC 50 55, 60, and 50 μM, respectively) .

Inhibition of Cabbage Phospholipase D

All the arachidonoylamino acids inhibited cabbage phospholipase D to various degrees; AA-GABA and AA-Phe proved to be the most active (IC 50 20 and 27 μM, respectively) .

Metabolism in Rat Liver and Nerve Tissue

Attempts to detect the biosynthesis of AA-Tyr in homogenates of rat liver and nerve tissue in vitro were unsuccessful; however, AA-dopamine and AA-Phe, the products of its metabolism, were found .

Non-Cytotoxic Effect Toward Glioma C6 Cells

Acylamino acids exert no cytotoxic effect toward the glioma C6 cells .

Enhancement of Hydrolytic Stability and Affinity for Specific Binding Sites

It was shown that N-acylation of Semax with arachidonic acid results in enhancement of its hydrolytic stability and increases its affinity for the sites of specific binding in rat cerebellum membranes .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

N-Arachidonoyl-3-hydroxy-gamma-aminobutyric acid (NAG-3H-ABA) is an arachidonoyl amino acid . The primary targets of this compound are yet to be fully characterized.

Mode of Action

It is known that most arachidonoyl amino acids are poor ligands for the cb1 receptor .

Biochemical Pathways

It is known that arachidonoyl amino acids, including nag-3h-aba, have been isolated and characterized from bovine brain .

Pharmacokinetics

Its solubility in PBS (pH 7.2) is approximately 1 mg/ml .

Result of Action

It has been found in rat brain by lc-ms techniques . The glycine congener of arachidonoyl amino acids has been found to suppress formalin-induced pain in rats .

Action Environment

It is known that the compound is stable for at least one year when stored at -20°c .

Propriétés

IUPAC Name |

3-hydroxy-4-(icosa-5,8,11,14-tetraenoylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(27)25-21-22(26)20-24(28)29/h6-7,9-10,12-13,15-16,22,26H,2-5,8,11,14,17-21H2,1H3,(H,25,27)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBFIBMHGNMSQLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-4-(icosa-5,8,11,14-tetraenoylamino)butanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Ethyl-4,5,6,7-tetrahydrothieno[3,4-c]pyridine-1,3-diamine](/img/structure/B585142.png)

![6-Oxa-3-azatricyclo[5.2.1.03,8]deca-1(10),4,7-triene](/img/structure/B585143.png)

![4-[4-(Dimethylamino)butanoyl]-3-(hydroxymethyl)benzonitrile](/img/structure/B585153.png)